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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B15584324 Get Quote

Introduction
FMF-04-159-2 is a potent and selective tool compound that functions as a covalent inhibitor of

Cyclin-Dependent Kinase 14 (CDK14).[1][2][3] It also exhibits pan-TAIRE family specificity,

inhibiting other TAIRE kinases such as CDK16, CDK17, and CDK18.[1][3] Additionally, FMF-04-
159-2 shows some off-target activity against CDK2.[1][2][4] This compound is a valuable

pharmacological probe for investigating the cellular functions of CDK14, which is implicated in

processes like cell cycle regulation.[1][5] Due to its covalent mechanism of action against

CDK14, specific considerations are required when designing and performing in vitro kinase

assays.

This document provides a detailed protocol for an in vitro kinase assay to characterize the

inhibitory activity of FMF-04-159-2 against its target kinases. It also includes quantitative data

on its inhibitory potency and diagrams illustrating the experimental workflow and the relevant

signaling context.

Data Presentation: Inhibitory Activity of FMF-04-159-
2
The inhibitory potency of FMF-04-159-2 has been quantified against several kinases using

different in vitro assay formats. The following table summarizes the key IC50 values.
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Target Kinase Assay Type IC50 Value (nM) Notes

CDK14
NanoBRET Target

Engagement
39.6 ± 2.8 In HCT116 cells.[1]

CDK14
NanoBRET (after 2h

washout)
56.3 ± 6.0

Sustained

engagement indicates

covalent binding.[1][3]

CDK14 Kinase Activity Assay 88 Biochemical assay.[4]

CDK16 Kinase Activity Assay 10 Biochemical assay.[4]

CDK2
NanoBRET Target

Engagement
256 ± 26

In HCT116 cells,

indicates reversible

off-target activity.[1][2]

Signaling Pathway Diagram
The following diagram illustrates the primary and off-target kinases of FMF-04-159-2 within the

context of cell cycle regulation.
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FMF-04-159-2 targets and their relation to the cell cycle.

Experimental Protocol: In Vitro Kinase Assay (TR-
FRET)
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This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) based in vitro kinase assay, adapted for the specific properties of FMF-04-
159-2. A key step is the pre-incubation of the kinase with the inhibitor to allow for covalent bond

formation.[1]

Materials:

Purified recombinant kinase (e.g., CDK14/CycY, CDK16, CDK2)

Specific peptide substrate for the kinase

FMF-04-159-2 compound

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and

an Alexa Fluor® 647-labeled acceptor)

Stop solution (e.g., 10 mM EDTA in kinase assay buffer)

384-well low-volume assay plates (black)

TR-FRET compatible plate reader

Procedure:

Compound Preparation:

Prepare a stock solution of FMF-04-159-2 in 100% DMSO (e.g., 10 mM).

Create a serial dilution series of FMF-04-159-2 in DMSO.

Further dilute the compound series in kinase assay buffer to achieve the desired final

concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
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Kinase and Inhibitor Pre-incubation:

In a 384-well plate, add 5 µL of the diluted FMF-04-159-2 solution or control (DMSO

vehicle) to the appropriate wells.

Add 5 µL of the 2X kinase solution (kinase diluted in kinase assay buffer) to each well.

Mix gently by tapping the plate.

Cover the plate and incubate at room temperature for 30 minutes. This pre-incubation step

is crucial to allow for the covalent binding of FMF-04-159-2 to CDK14.[1]

Initiation of Kinase Reaction:

Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations of

substrate and ATP should be determined empirically, but a starting point is often at or near

the Km for each.

Add 10 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction. The

final reaction volume is 20 µL.

Mix the plate gently.

Kinase Reaction Incubation:

Cover the plate and incubate at room temperature for the optimized reaction time (typically

60-120 minutes). The incubation time should be within the linear range of the reaction.

Termination and Detection:

Prepare the detection reagent mix containing the Europium-labeled antibody and the

acceptor molecule in the stop solution.

Add 20 µL of the detection reagent mix to each well to stop the reaction and initiate the

detection process.

Cover the plate and incubate at room temperature for 60 minutes to allow for antibody

binding.
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Data Acquisition:

Read the plate using a TR-FRET compatible plate reader, measuring the emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro kinase assay described

above.
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Workflow for FMF-04-159-2 in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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